

A Comparative Guide to the NMR Spectral Interpretation of Bromochloromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromochloromethane**

Cat. No.: **B122714**

[Get Quote](#)

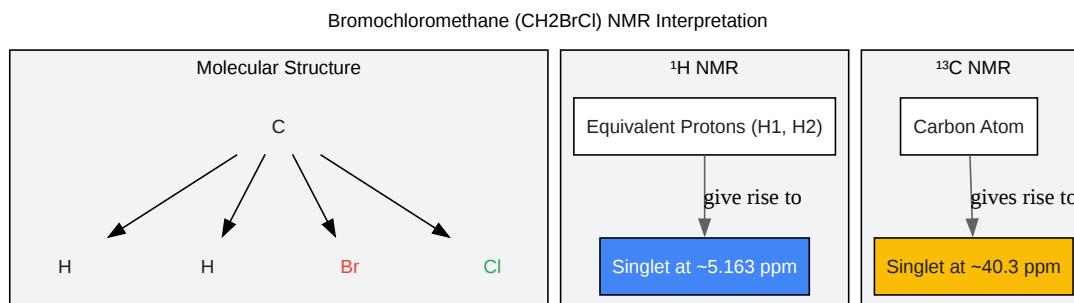
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of **bromochloromethane** and related dihalomethanes. The information presented herein is intended to assist in the accurate interpretation of spectral data for small halogenated organic molecules, a common structural motif in medicinal chemistry and materials science.

Comparative NMR Data of Dihalomethanes

The following table summarizes the ^1H and ^{13}C NMR chemical shifts for **bromochloromethane**, dichloromethane, and dibromomethane in deuterated chloroform (CDCl_3). These values are crucial for identifying and differentiating these compounds in reaction mixtures or as impurities.

Compound	Structure	^1H Chemical Shift (δ , ppm)	^1H Multiplicity	^{13}C Chemical Shift (δ , ppm)
Bromochloromethane	CH_2BrCl	5.163[1]	Singlet	~40.3
Dichloromethane	CH_2Cl_2	5.30	Singlet	54.0
Dibromomethane	CH_2Br_2	4.93	Singlet	21.6


Note: The ^{13}C chemical shift for **bromochloromethane** is an estimated value based on established trends in halogenated methanes.

Interpreting the NMR Spectrum of Bromochloromethane

The ^1H NMR spectrum of **bromochloromethane** is characterized by a single peak, a singlet, appearing at approximately 5.163 ppm.[1] The singlet multiplicity arises because the two protons are chemically and magnetically equivalent, and there are no adjacent protons to cause spin-spin coupling. The chemical shift is downfield from tetramethylsilane (TMS) due to the deshielding effect of the two electronegative halogen atoms (bromine and chlorine).

Similarly, the proton-decoupled ^{13}C NMR spectrum of **bromochloromethane** is expected to show a single resonance. The electronegativity of the attached halogens shifts the carbon signal downfield. By comparing the chemical shifts of dichloromethane (54.0 ppm) and dibromomethane (21.6 ppm), we can predict the chemical shift for **bromochloromethane** to be intermediate, influenced by the differing electronegativities of chlorine and bromine.

The following diagram illustrates the relationship between the chemical structure and the expected NMR signals for **bromochloromethane**.

[Click to download full resolution via product page](#)

Caption: Structure and NMR signals of **bromochloromethane**.

Experimental Protocols

Sample Preparation

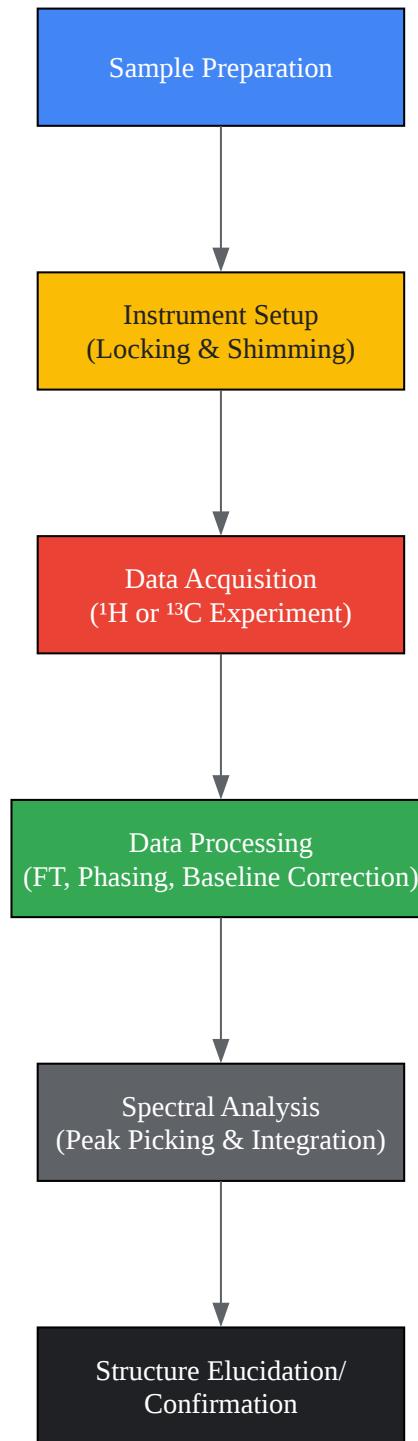
- Weigh approximately 5-10 mg of the analyte (**bromochloromethane** or a relevant sample) into a clean, dry vial.
- Add 0.6-0.8 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Gently swirl the vial to ensure the sample is completely dissolved.
- Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.

NMR Data Acquisition

The following is a general procedure for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., Bruker 400 MHz).

^1H NMR Spectroscopy:

- Insert the sample into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to optimize homogeneity.
- Set the appropriate acquisition parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans (NS): 16 to 64, depending on the sample concentration.


- Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
- Acquisition Time (AQ): Typically 2-4 seconds.
- Relaxation Delay (D1): 1-5 seconds.
- Acquire the Free Induction Decay (FID).
- Process the FID with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

- Use the same locked and shimmed sample.
- Select the appropriate ¹³C nucleus probe file.
- Set the acquisition parameters for a proton-decoupled ¹³C experiment (e.g., zgpg30):
 - Pulse Program: A proton-decoupled single-pulse experiment.
 - Number of Scans (NS): Typically 1024 or more, due to the low natural abundance of ¹³C.
 - Receiver Gain (RG): Adjust automatically.
 - Acquisition Time (AQ): Typically 1-2 seconds.
 - Relaxation Delay (D1): 2 seconds.
- Acquire the FID.
- Process the FID with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

The following workflow diagram illustrates the general process of NMR spectral acquisition and analysis.

General NMR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromochloromethane(74-97-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Guide to the NMR Spectral Interpretation of Bromochloromethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122714#interpreting-the-nmr-spectrum-of-bromochloromethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com